

# best practices for preparing revefenacin stock solutions for assays

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## Compound of Interest

Compound Name: *Revefenacin*

Cat. No.: *B8068745*

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## Revefenacin Assay Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting **revefenacin** stock solutions for in vitro assays.

### Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing **revefenacin** stock solutions?

A1: For research and in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing initial high-concentration stock solutions of **revefenacin**.<sup>[1]</sup> The commercial formulation for inhalation is an aqueous solution at pH 5.0, but for laboratory purposes, DMSO is often preferred for achieving higher initial concentrations.<sup>[2][3]</sup>

Q2: What is the solubility of **revefenacin**?

A2: **Revefenacin** is described as a white to off-white crystalline powder that is slightly soluble in water.<sup>[4]</sup> While specific quantitative solubility data in various organic solvents is not extensively published, one source indicates its solubility is less than 1 mg/mL.<sup>[5]</sup> For practical laboratory use, starting with a concentration in the low millimolar range in DMSO is a common practice.

Q3: How should I prepare a 10 mM stock solution of **revafenacin** in DMSO?

A3: To prepare a 10 mM stock solution of **revafenacin** (Molecular Weight: 597.76 g/mol ) in DMSO, follow the detailed experimental protocol provided below.<sup>[4][6]</sup> This involves carefully weighing the **revafenacin** powder and dissolving it in the appropriate volume of high-purity DMSO.

Q4: How should I store **revafenacin** stock solutions?

A4: While the commercial aqueous formulation is stored at room temperature (20°C to 25°C), high-concentration stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.<sup>[7][8]</sup> It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: Is **revafenacin** stable in aqueous solutions for assays?

A5: **Revafenacin** is formulated as a stable aqueous solution for its commercial use.<sup>[2]</sup> Studies have shown that **revafenacin** is physicochemically stable in an aqueous solution admixture for up to 25 hours at room temperature (25°C).<sup>[9][10]</sup> When diluting your DMSO stock solution into aqueous assay buffers, it is best practice to prepare the working solutions fresh for each experiment to ensure optimal performance.

## Troubleshooting Guide

Issue 1: My **revafenacin** powder is not dissolving in the solvent.

- Solution:
  - Solvent Choice: Ensure you are using an appropriate solvent. While **revafenacin** is slightly soluble in water, DMSO is recommended for high-concentration stock solutions.<sup>[1][4]</sup>
  - Vortexing/Sonication: Gently vortex the solution. If it still does not dissolve, brief sonication in a water bath may help.
  - Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, avoid excessive heat, which could degrade the compound.

- Concentration: You may be attempting to prepare a solution above its solubility limit. Try preparing a more dilute solution.

Issue 2: My **revefenacin** precipitates out of solution when I dilute it into my aqueous assay buffer.

- Solution:
  - Final DMSO Concentration: The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to prevent both compound precipitation and solvent-induced artifacts in your assay.
  - Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer, mixing thoroughly. Then, perform subsequent dilutions from this intermediate solution.
  - Buffer Composition: The pH and composition of your aqueous buffer can affect solubility. The commercial formulation of **revefenacin** is buffered to pH 5.0.[\[2\]](#)[\[3\]](#) If your assay allows, consider if adjusting the pH of your buffer is feasible.
  - Pre-warm Buffer: Using a pre-warmed aqueous buffer for dilution can sometimes help maintain solubility.

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Revefenacin Stock Solution in DMSO

Materials:

- **Revefenacin** powder (MW: 597.76 g/mol )[\[4\]](#)[\[6\]](#)
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials

- Pipettes and sterile, filtered pipette tips

#### Methodology:

- Calculation: Determine the mass of **revefenacin** needed. For 1 mL of a 10 mM solution:
  - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 1 \text{ L/1000 mL} \times 1 \text{ mL} \times 597.76 \text{ g/mol} \times 1000 \text{ mg/g} = 5.98 \text{ mg}$
- Weighing: Carefully weigh out approximately 5.98 mg of **revefenacin** powder and record the exact weight.
- Dissolution: Add the weighed **revefenacin** to a clean vial. Based on the exact weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 6.0 mg of **revefenacin**:
  - $\text{Volume (mL)} = (6.0 \text{ mg} / 597.76 \text{ mg/mmol}) / 10 \text{ mmol/L} \times 1000 \text{ }\mu\text{L/mL} = 1.004 \text{ mL}$
  - Add 1.004 mL of DMSO to the vial.
- Mixing: Cap the vial securely and vortex until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
- Storage: Aliquot the stock solution into single-use volumes in microcentrifuge tubes and store at -20°C or -80°C.

## Protocol 2: General Workflow for a Competitive Radioligand Binding Assay

This protocol provides a general workflow for a competitive binding assay to determine the affinity of **revefenacin** for the M3 muscarinic receptor.

#### Materials:

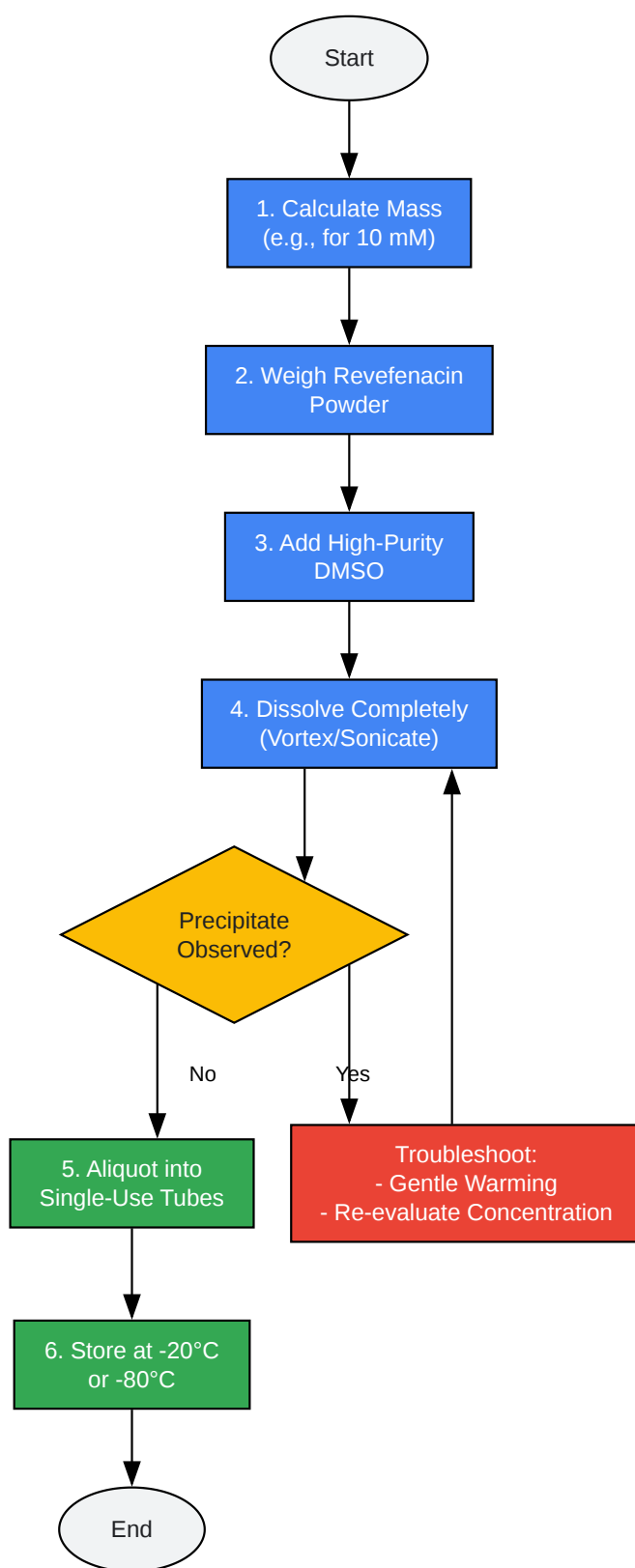
- **Revefenacin** stock solution (e.g., 10 mM in DMSO)
- Cell membranes expressing the human M3 muscarinic receptor
- Radioligand (e.g., [<sup>3</sup>H]-N-methylscopolamine, [<sup>3</sup>H]-NMS)

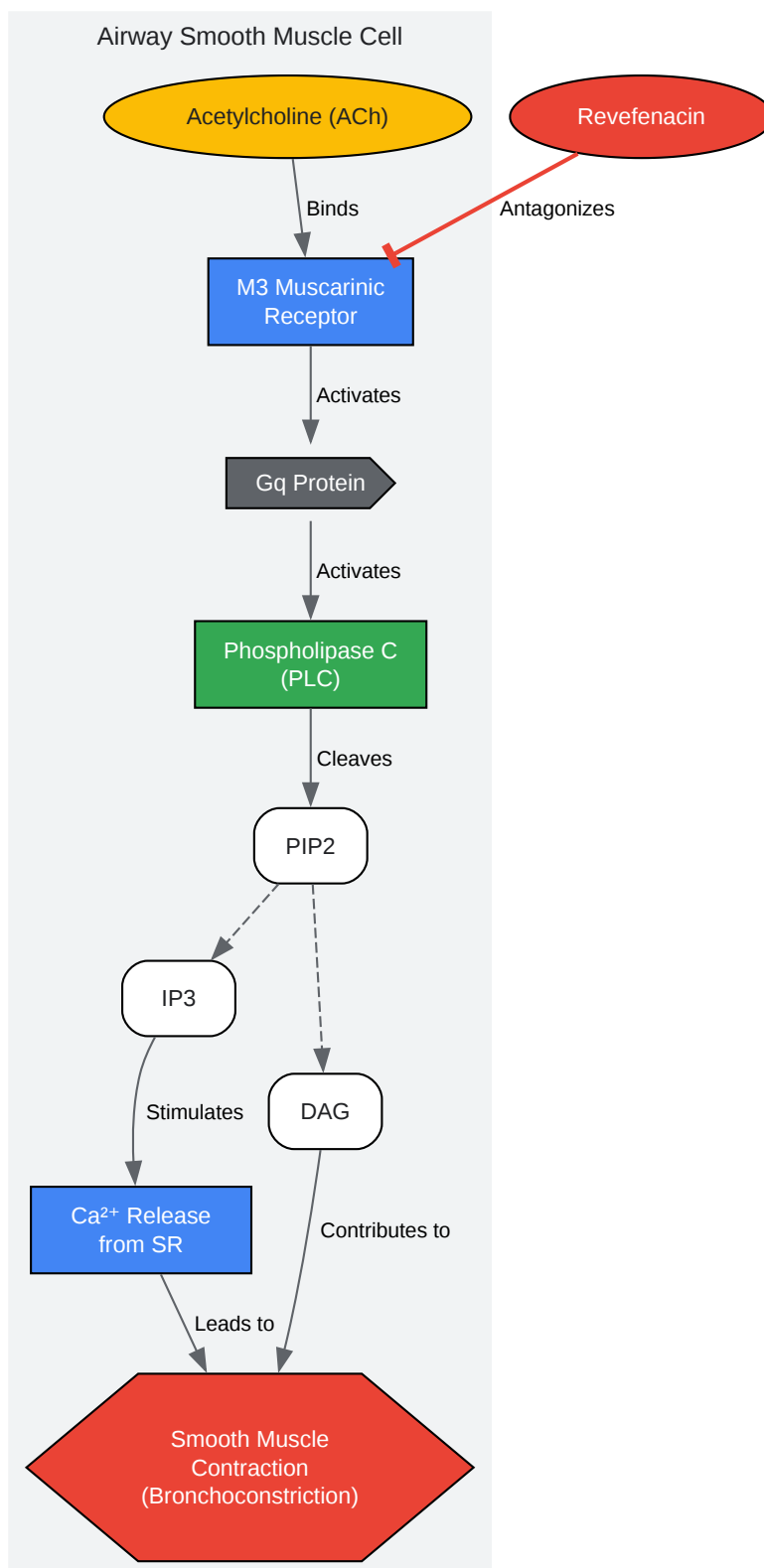
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4)
- Non-specific binding control (e.g., Atropine)
- 96-well plates
- Scintillation fluid and microplate scintillation counter

#### Methodology:

- Prepare Serial Dilutions: Prepare a serial dilution curve of **revefenacin** in the assay buffer. Remember to keep the final DMSO concentration consistent and low across all wells.
- Assay Setup: In a 96-well plate, add the following to each well in order:
  - Assay Buffer
  - **Revefenacin** dilution (or vehicle for total binding, or atropine for non-specific binding)
  - Radioligand ([<sup>3</sup>H]-NMS) at a concentration near its K<sub>d</sub>
  - Cell membranes
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **revefenacin** concentration and fit the data to a one-site competition model to determine the K<sub>i</sub> or IC<sub>50</sub> value.

## Visualizations





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- To cite this document: BenchChem. [best practices for preparing revefenacin stock solutions for assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8068745#best-practices-for-preparing-revefenacin-stock-solutions-for-assays>]

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